Allyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isothiocyanatoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS/c1-2-3-5-4-6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBYZNEUISWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS, Array | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020047 | |
| Record name | Allyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl isothiocyanate, stabilized appears as a colorless to pale-yellow oily liquid with an irritating odor. Flash point 135 °F. Boiling point 300 °F. Poisonous by ingestion and skin absorption. Emits toxic fumes when heated to high temperature. Insoluble in water and slightly denser than water. Hence sinks in water. Used to make other chemicals and as a fumigant., Liquid, Colorless or pale yellow, very refractive liquid; very pungent, irritating odor; [Merck Index], COLOURLESS-TO-PALE-YELLOW OILY LIQUID WITH PUNGENT ODOUR., Colourless or pale yellow liquid; Very pungent, irritating aroma | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Propene, 3-isothiocyanato- | |
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| Record name | Allyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Allyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Allyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
304 °F at 760 mmHg (NTP, 1992), 152 °C, 150.00 to 152.00 °C. @ 760.00 mm Hg, 148-154 °C | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Flash Point |
115 °F (NTP, 1992), [ChemIDplus] 46 °C, 115 °F (46 °C) (Closed Cup), 46 °C c.c. | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
less than 0.1 mg/mL at 66 °F (NTP, 1992), In water, 2,000 mg/L at 20 °C, Very soluble in benzene, ethyl ether, ethanol, Miscible with alcohol and most organic solvents. One mL dissolves 8 mL 70% alcohol, SOLUBILITY IN ALCOHOL: 1:8 IN 80% ETHANOL; COMPLETELY MISCIBLE WITH ETHER, CHLOROFORM, AND BENZENE, Soluble in alcohol, ether, carbon disulfide, 2 mg/mL at 20 °C, Solubility in water: poor, Slightly soluble in water; Soluble in ether, Soluble (in ethanol) | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allyl isothiocyanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Allyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0126 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0126 g/cu cm at 20 °C, Relative density (water = 1): 1.0, 1.013-1.020 | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Allyl isothiocyanate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1551/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.41 (Air = 1), Relative vapor density (air = 1): 3.4 | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5 mmHg at 77.5 °F ; 10 mmHg at 100.9 °F (NTP, 1992), 3.7 [mmHg], VP: 10 mm Hg at 38.3 °C, 0.493 kPa at 20 °C (3.7 mm Hg at 30 °C), Vapor pressure, kPa at 20 °C: 0.493 | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl isothiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0372 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
In 1972, a food grade was available with the following specifications: 93% min purity; arsenic, 0.0003% max; lead, 0.001% max. It is also required to pass a test for phenol content | |
| Record name | ALLYL ISOTHIOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/617 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale yellow, oily liquid | |
CAS No. |
57-06-7, 8007-40-7 | |
| Record name | ALLYL ISOTHIOCYANATE, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2367 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Allyl isothiocyanate | |
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| Record name | Allyl isothiocyanate [USAN:USP] | |
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| Record name | ALLYL ISOTHIOCYANATE | |
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| Record name | ALLYL ISOTHIOCYANATE | |
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| Record name | 1-Propene, 3-isothiocyanato- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl isothiocyanate | |
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| Record name | ALLYL ISOTHIOCYANATE | |
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| Record name | Allyl isothiocyanate | |
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Melting Point |
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| Record name | ALLYL ISOTHIOCYANATE | |
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| Record name | Allyl isothiocyanate | |
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Pharmacological and Biological Activities of Allyl Isothiocyanate
Anticancer and Chemopreventive Activities
The anticancer and chemopreventive effects of AITC are multifaceted, targeting key pathways in cancer development and survival. researchgate.net Its mechanisms of action include the inhibition of cancer cell growth, induction of programmed cell death, and modulation of carcinogen-metabolizing enzymes. nih.gov These activities have been observed in a variety of cancer cell lines and animal models, suggesting a broad spectrum of antitumor potential. mdpi.com
Inhibition of Cancer Cell Proliferation
AITC effectively inhibits the proliferation of various cancer cells by interfering with the cell cycle and promoting apoptosis, thereby halting tumor growth. spandidos-publications.com
AITC has been shown to induce cell cycle arrest at different phases, preventing the uncontrolled division of cancer cells. mdpi.com The specific phase of arrest can depend on the cancer cell type and the concentration of AITC.
In human bladder cancer cells, AITC treatment leads to a dose-dependent and profound arrest in the G2/M phase, with a corresponding decrease in the cell populations in the G1 and S phases. nih.gov Similarly, in malignant glioma GBM 8401 cells, AITC induces G2/M phase cell cycle arrest by decreasing the activity of cyclin-dependent kinase 1 (CDK1) and reducing the levels of cyclin A and cyclin B. mdpi.com In human colorectal adenocarcinoma SW620 cells, AITC triggers G2/M arrest by down-regulating the pivotal protein phosphatases Cdc25B and Cdc25C. spandidos-publications.com
AITC has also been observed to cause G0/G1 phase cell cycle arrest in MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov Furthermore, in RT4 bladder cancer cells, AITC treatment resulted in a slight increase in the number of cells in the G1 phase. mdpi.com
Arrest in the S phase has been noted in human non-small cell lung cancer (NSCLC) cells (A549 and H1299) following AITC exposure. nih.gov Studies on bladder cancer cell lines RT4 and T24 also revealed a reduction in the number of cells in the S phase upon treatment with AITC. mdpi.com
Table 1: Effect of Allyl Isothiocyanate on Cell Cycle Arrest in Various Cancer Cell Lines
| Cell Line | Cancer Type | Affected Cell Cycle Phase(s) | Key Molecular Mechanisms |
|---|---|---|---|
| Human Bladder Cancer Cells | Bladder Cancer | G2/M | - |
| GBM 8401 | Malignant Glioma | G2/M | Decrease in CDK1, Cyclin A, and Cyclin B |
| SW620 | Colorectal Adenocarcinoma | G2/M | Down-regulation of Cdc25B and Cdc25C |
| MDA-MB-231 and MCF-7 | Breast Cancer | G0/G1 | - |
| RT4 | Bladder Cancer | G1, S | - |
| A549 and H1299 | Non-Small Cell Lung Cancer | S, G2/M | Induction of replication stress |
| T24 | Bladder Cancer | S, G2/M | - |
AITC is a potent inducer of apoptosis, or programmed cell death, in cancer cells through multiple cellular pathways. researchgate.net
The intrinsic, or mitochondrial, pathway of apoptosis is a key target of AITC. In human glioblastoma GBM8401/luc2 cells, AITC treatment led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. oup.com This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govresearchgate.net This release is a critical step in initiating the apoptotic cascade. nih.gov
Following the release of cytochrome c, a cascade of enzymes known as caspases is activated. AITC has been shown to promote the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, an executioner caspase responsible for the final stages of apoptosis. nih.govoup.com In some cancer cell lines, such as human glioblastoma cells, AITC also activates caspase-8, which is typically associated with the extrinsic apoptotic pathway. oup.com The activation of these caspases ultimately leads to the cleavage of cellular proteins and the dismantling of the cell. spandidos-publications.com
Table 2: Molecular Events in AITC-Induced Apoptosis
| Apoptotic Pathway | Key Molecular Event | Effect of AITC |
|---|---|---|
| Mitochondrial Pathway | Bcl-2 Protein Levels | Decrease |
| Bax Protein Levels | Increase | |
| Cytochrome c Release | Promotion | |
| Caspase Cascade | Caspase-9 Activation | Promotion |
| Caspase-8 Activation | Promotion | |
| Caspase-3 Activation | Promotion |
Induction of Apoptosis
Modulation of Carcinogen Metabolism
AITC plays a significant role in cancer prevention by modulating the activity of enzymes involved in the metabolism of carcinogens. nih.gov This involves the inhibition of Phase I enzymes and the induction of Phase II enzymes. nih.govnih.gov
Phase I enzymes, such as those belonging to the cytochrome P450 (CYP) family, can activate pro-carcinogens into their ultimate carcinogenic forms. nih.gov AITC has been shown to inhibit the activity of these enzymes, thereby preventing the activation of potential carcinogens. nih.gov
Conversely, AITC induces Phase II detoxification enzymes, which are responsible for conjugating and facilitating the excretion of carcinogens and their metabolites. nih.gov This induction is mediated, at least in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.net Nrf2 is a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of genes encoding Phase II enzymes, leading to their increased expression. nih.gov By enhancing the detoxification and elimination of carcinogens, AITC reduces their potential to cause DNA damage and initiate cancer. researchgate.net
Anti-Angiogenic Effects
AITC demonstrates notable anti-angiogenic properties, inhibiting the formation of new blood vessels, a process critical for tumor growth and metastasis. mdpi.comnih.gov It has been shown to inhibit peritoneal and corneal angiogenesis, partly by reducing the production of Vascular Endothelial Growth Factor (VEGF). mdpi.commdpi.com Research indicates that AITC can inhibit endothelial cell differentiation and the production of proinflammatory cytokines during angiogenesis. nih.gov
A key mechanism underlying AITC's anti-angiogenic activity is its ability to downregulate the production of crucial signaling molecules like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Angiogenesis is often initiated by vasodilation mediated by NO, and the pro-inflammatory cytokine TNF-α is a known mediator of nitric oxide synthesis. nih.gov Studies have shown that AITC significantly inhibits tumor-directed capillary formation by downregulating serum levels of both NO and TNF-α in angiogenesis-induced animals. nih.gov This repressive action on NO and TNF-α production contributes significantly to its ability to inhibit tumor-specific angiogenesis. nih.gov
Specific Cancer Models Investigated
AITC has been extensively studied for its potent activity against bladder cancer. In vitro studies have shown that AITC powerfully inhibits the proliferation of various human and rat bladder carcinoma cell lines, with half-maximal inhibitory concentration (IC50) values typically in the low micromolar range (2.7–3.3 μM). nih.govnih.gov This growth inhibition is associated with the induction of G2/M cell cycle arrest and apoptosis. nih.govnih.gov Notably, AITC is significantly less toxic to normal human bladder epithelial cells, which have a much higher IC50 of 69.4 μM. nih.govnih.gov
In vivo studies using an orthotopic rat bladder cancer model, which closely mimics human disease, have demonstrated that a low oral dose of AITC can significantly inhibit bladder cancer development and muscle invasion. nih.govnih.gov This efficacy is attributed to the selective delivery and concentration of AITC in the bladder through urinary excretion. nih.govnih.gov Research using AITC-rich mustard seed powder has further confirmed these findings, showing inhibition of bladder cancer growth and muscle invasion in rats. oup.com The anticancer effects in this model were linked to the activation of caspase-3 and cleavage of PARP, key markers of apoptosis. mdpi.com
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cells
| Cell Line Type | IC50 Value (μM) | Reference |
|---|---|---|
| Human Bladder Carcinoma Cells | 2.7 - 3.3 | nih.govnih.gov |
| Normal Human Bladder Epithelial Cells | 69.4 | nih.govnih.gov |
AITC also exhibits anticancer activity in breast cancer models. It has been shown to induce toxicity and apoptosis in both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) human breast cancer cells. nih.govworldscientific.com The mechanism of action involves the stimulation of reactive oxygen species, an increase in intracellular Ca2+, and a decrease in the mitochondrial membrane potential. nih.govworldscientific.com In both cell lines, AITC treatment leads to increased activity of caspases-8, -9, and -3. nih.govworldscientific.com
Furthermore, in MCF-7 cells, AITC has been found to induce dose-dependent cytotoxic effects by causing DNA damage and impairing DNA repair mechanisms. iiarjournals.orgiiarjournals.org Treatment of MCF-7 cells with AITC resulted in a dose-dependent decrease in cell viability. iiarjournals.orgiiarjournals.org
Table 2: Dose-Dependent Effect of this compound on MCF-7 Breast Cancer Cell Viability
| AITC Concentration (μM) | Cell Viability (%) | Reference |
|---|---|---|
| 10 | ~77 | iiarjournals.org |
| 20 | ~60 (estimated) | iiarjournals.org |
| 30 | ~39 | iiarjournals.org |
Colorectal Cancer
This compound (AITC) has demonstrated notable anti-cancer effects against colorectal cancer cells through various mechanisms. Research has shown that AITC can induce cell cycle arrest at the G2/M phase in HT-29 human colorectal cancer cells. mdpi.comspandidos-publications.com This cell cycle disruption is a key mechanism in preventing cancer cell proliferation. oup.com In HT-29 cells, AITC treatment led to a significant increase in cells in the G2/M phase, effectively halting cell division. oup.com
Furthermore, AITC triggers apoptosis, or programmed cell death, in colorectal cancer cells. This apoptotic induction is linked to mitochondrial and endoplasmic reticulum stress, characterized by an increase in reactive oxygen species (ROS), a loss of mitochondrial membrane potential, and an increase in cytosolic calcium levels. mdpi.com Studies on HT29 cells have also indicated that AITC can cause a mitotic block associated with the disruption of α-tubulin. oup.com
In addition to inhibiting cell growth, AITC has been found to suppress the migration and invasion of colorectal cancer cells. In HT29 cells, AITC treatment resulted in the downregulation of matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9) and mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell motility and invasion. mdpi.comnih.gov Another study focusing on the SW620 human colorectal adenocarcinoma cell line revealed that AITC treatment led to a decrease in the expression of Cdc25B and Cdc25c protein phosphatases, contributing to G2/M phase cell cycle arrest. mdpi.com
| Cell Line | Key Findings | Molecular Mechanisms |
| HT-29 | Induces G2/M phase arrest and apoptosis. mdpi.comspandidos-publications.com | Increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, increase in cytosolic Ca2+. mdpi.com |
| HT-29 | Inhibits cell migration and invasion. mdpi.comnih.gov | Downregulation of matrix metalloproteinases 2 and 9 (MMP-2, MMP-9) and MAP kinases. mdpi.comnih.gov |
| SW620 | Induces G2/M phase cell cycle arrest. mdpi.com | Decrease in Cdc25B and Cdc25c protein phosphatase expression. mdpi.com |
| HCT116, MC38 | Inhibits tumor cell growth. nih.gov | Increased expression of p21 and Nrf2. nih.gov |
Gastric Cancer
In the context of gastric cancer, research has indicated that this compound (AITC) exerts its anti-cancer effects by inducing DNA damage and interfering with DNA repair mechanisms in human gastric cancer cells. nih.gov Studies on AGS and SNU-1 human gastric cancer cell lines have shown that AITC treatment leads to an increase in proteins associated with DNA damage, such as DNA-dependent protein kinase (DNA-PK) and phosphorylated gamma H2A histone family member X on Ser139 (γH2AXpSer139). nih.gov
Furthermore, AITC was found to modulate the expression of key proteins involved in cell cycle control and DNA repair. In AGS cells, AITC increased the levels of p53 and p21 while decreasing the expression of murine double minute 2 (MDM2)pSer166 and O6-methylguanine-DNA methyltransferase (MGMT). nih.gov In SNU-1 cells, AITC showed similar effects but also increased the levels of ataxia telangiectasia and Rad3-related protein (ATRpSer428), checkpoint kinase 1 (CHK1), and checkpoint kinase 2 (CHK2). nih.gov These findings suggest that AITC's ability to inhibit the growth of gastric cancer cells is mediated through the induction of DNA damage. nih.gov Additionally, AITC has been shown to suppress the migration and invasion of AGS cells by affecting the PI3K/AKT and MAPK signaling pathways. unimi.it
| Cell Line | Key Findings | Molecular Mechanisms |
| AGS, SNU-1 | Induces DNA damage. nih.gov | Increased expression of DNA-PK and γH2AXpSer139. nih.gov |
| AGS | Modulates cell cycle and DNA repair proteins. nih.gov | Increased p53 and p21; decreased MDM2pSer166 and MGMT. nih.gov |
| SNU-1 | Modulates DNA damage response proteins. nih.gov | Increased ATRpSer428, CHK1, and CHK2. nih.gov |
| AGS | Suppresses cell migration and invasion. unimi.it | Affects PI3K/AKT and MAPK signaling pathways. unimi.it |
Glioblastoma (Brain Glioma)
This compound (AITC) has demonstrated significant anti-tumor activity against glioblastoma, a form of brain glioma. In vitro studies using the human brain malignant glioma GBM 8401 cell line have shown that AITC induces G2/M phase arrest and apoptosis through a mitochondria-dependent pathway. nih.gov This is accompanied by a marked reduction in CDK1/cyclin B activity and protein levels. nih.gov The apoptotic process is further evidenced by a time-dependent increase in cytosolic cytochrome c, pro-caspase-9, Apaf-1, AIF, and Endo G, leading to the stimulation of caspase-9 and -3 activity. nih.gov
In vivo studies using a GBM8401/luc2 cell xenograft model in nude mice have confirmed the anti-cancer effects of AITC. mdpi.comnih.gov AITC treatment significantly reduced tumor growth, size, and weight. mdpi.comnih.gov This reduction in tumor progression was associated with the downregulation of anti-apoptotic proteins such as MCL-1 and XIAP, as well as the angiogenesis-related proteins MMP-9 and VEGF. mdpi.comnih.gov Conversely, AITC treatment led to an increase in the expression of apoptosis-associated proteins, including cleaved caspase-3, -8, and -9, in the tumor tissues. mdpi.comnih.gov
| Cell Line/Model | Key Findings | Molecular Mechanisms |
| GBM 8401 | Induces G2/M phase arrest and apoptosis. nih.gov | Reduction in CDK1/cyclin B activity; increase in cytosolic cytochrome c, pro-caspase-9, Apaf-1, AIF, Endo G; stimulation of caspase-9 and -3. nih.gov |
| GBM8401/luc2 xenograft | Reduces tumor growth, size, and weight. mdpi.comnih.gov | Downregulation of MCL-1, XIAP, MMP-9, and VEGF; upregulation of cleaved caspase-3, -8, and -9. mdpi.comnih.gov |
Leukemia
The pharmacological activities of this compound (AITC) have also been investigated in the context of leukemia. Studies have shown that AITC can inhibit the proliferation of human leukemia cells. nih.gov For instance, in human leukemia HL-60 cells, AITC was found to cause cell cycle arrest in the G1 phase. nih.gov Furthermore, research on human promyelocytic acute leukemia HL60/S cells and its doxorubicin-resistant derivative HL60/AR cells has demonstrated the cytotoxic effects of AITC. mdpi.com The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to be 2.0 ± 0.3 µM for HL60/S cells and 4.1 ± 0.4 µM for HL60/AR cells. mdpi.com
| Cell Line | Key Findings | Molecular Mechanisms |
| HL-60 | Induces G1 phase cell cycle arrest. nih.gov | Not specified. |
| HL60/S | Inhibits cell proliferation (IC50: 2.0 ± 0.3 µM). mdpi.com | Not specified. |
| HL60/AR | Inhibits cell proliferation (IC50: 4.1 ± 0.4 µM). mdpi.com | Not specified. |
Lung Cancer (Non-Small Cell Lung Carcinoma)
This compound (AITC) has shown promising anti-cancer activities in non-small cell lung carcinoma (NSCLC). Research on human A549 and H1299 NSCLC cells has revealed that AITC induces replication stress, evidenced by the formation of γH2AX and FANCD2 foci, and triggers ATM/ATR-mediated checkpoint responses. nih.govoncotarget.com This leads to cell cycle arrest in the S and G2/M phases. nih.govoncotarget.com The IC50 values for AITC were found to be 10 µM for A549 cells and 5 µM for H1299 cells. oncotarget.com
Furthermore, AITC has been shown to sensitize NSCLC cells to ionizing radiation, suggesting a potential role in combination therapy. nih.gov A synergistic effect has also been observed when AITC is combined with sulforaphane, another isothiocyanate. nih.gov This combination led to stronger growth inhibition, more extensive cell cycle arrest, and increased apoptosis in A549 lung cancer cells compared to singular treatments. nih.gov
| Cell Line | Key Findings | Molecular Mechanisms |
| A549, H1299 | Induces replication stress, S and G2/M cell cycle arrest. nih.govoncotarget.com | Formation of γH2AX and FANCD2 foci; ATM/ATR-mediated checkpoint responses. nih.govoncotarget.com |
| A549 | Synergistic growth inhibition with sulforaphane. nih.gov | Enhanced cell cycle arrest and apoptosis. nih.gov |
| A549 | IC50 value of 10 µM. oncotarget.com | Not specified. |
| H1299 | IC50 value of 5 µM. oncotarget.com | Not specified. |
Oral Squamous Cell Carcinoma
In the realm of oral squamous cell carcinoma (OSCC), this compound (AITC) has demonstrated inhibitory effects on tumor growth both in vitro and in vivo. mdpi.comnih.govntu.edu.tw The mechanism behind this anti-cancer activity involves the targeting of the KDM8/CCNA1 axis. mdpi.comnih.govntu.edu.tw Research has shown that AITC downregulates the expression of KDM8 (histone demethylase Jumonji-C domain-containing protein 5) and CCNA1 (cyclin A1), while inducing the expression of histone H3K36me2 in oral cancer cells. mdpi.comnih.govntu.edu.tw These findings highlight the potential of AITC as a therapeutic agent for oral cancer by disrupting the cell cycle. mdpi.comnih.govntu.edu.tw
| Cancer Type | Key Findings | Molecular Mechanisms |
| Oral Squamous Cell Carcinoma | Inhibits tumor growth in vitro and in vivo. mdpi.comnih.govntu.edu.tw | Downregulation of KDM8 and CCNA1 expression; induction of histone H3K36me2 expression. mdpi.comnih.govntu.edu.tw |
Prostate Cancer
This compound (AITC) has been shown to significantly inhibit the growth of human prostate cancer. In vivo studies using PC-3 human prostate cancer xenografts demonstrated that AITC administration retarded tumor growth. nih.govresearchgate.net This was associated with a notable increase in the number of apoptotic bodies and a decrease in mitotic cells within the tumors of AITC-treated mice compared to the control group. nih.govresearchgate.net
The molecular mechanisms underlying these effects include a significant reduction in the levels of the anti-apoptotic protein Bcl-2 and the cleavage of BID, which promotes apoptosis. nih.govresearchgate.net Furthermore, AITC treatment led to a statistically significant reduction in the expression of several proteins that regulate the G2/M phase of the cell cycle, including cyclin B1, cell division cycle (Cdc)25B, and Cdc25C. nih.govresearchgate.net In vitro studies on both androgen-independent (PC-3) and androgen-dependent (LNCaP) human prostate cancer cells have shown that AITC inhibits proliferation by causing G2/M arrest and inducing apoptosis. oup.comscispace.com
| Cell Line/Model | Key Findings | Molecular Mechanisms |
| PC-3 xenograft | Retards tumor growth in vivo. nih.govresearchgate.net | Increased apoptosis and reduced mitosis. nih.govresearchgate.net |
| PC-3 xenograft | Modulates apoptosis and cell cycle proteins. nih.govresearchgate.net | Reduction in Bcl-2; cleavage of BID; reduction in cyclin B1, Cdc25B, and Cdc25C. nih.govresearchgate.net |
| PC-3, LNCaP | Inhibits cell proliferation in vitro. oup.comscispace.com | Causes G2/M arrest and induces apoptosis. oup.comscispace.com |
Renal Carcinoma
This compound (AITC) has demonstrated inhibitory effects on the proliferation of renal carcinoma cells. In vitro studies on the human renal carcinoma cell line GRC-1 show that AITC induces apoptosis and curtails cell proliferation in a manner dependent on both dose and duration of exposure. The mechanism underlying this anti-cancer activity involves the modulation of key proteins that regulate apoptosis.
Research indicates that AITC treatment leads to an elevation of the pro-apoptotic protein Bax, while simultaneously suppressing the expression of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. nih.govbohrium.com This shift creates an imbalance in the Bcl-2/Bax ratio; as the concentration of AITC increases, the ratio decreases, which is a critical factor in triggering the apoptotic cascade in GRC-1 cells. nih.govbohrium.com The most significant inhibitory effect on GRC-1 cell proliferation was observed after 72 hours of treatment with 30 μM of AITC.
Table 1: Effect of this compound (AITC) on GRC-1 Renal Carcinoma Cells
| Cell Line | Effect | Key Mechanism | Reference |
|---|---|---|---|
| GRC-1 | Inhibition of proliferation | Upregulation of Bax | nih.govbohrium.com |
| Induction of apoptosis | Downregulation of Bcl-2 | nih.govbohrium.com | |
| Decrease in Bcl-2/Bax ratio | nih.gov |
Anti-inflammatory Activities
This compound exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate inflammatory mediators and regulate key intracellular signaling pathways involved in the inflammatory response. foodandnutritionjournal.org
AITC has been shown to effectively modulate the expression and production of several pro-inflammatory cytokines. In studies involving activated microglia, pretreatment with AITC significantly inhibited the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Similarly, in mouse models of nonalcoholic fatty liver disease, AITC treatment substantially decreased the transcription of TNF-α, interleukin-1β (IL-1β), and IL-6 in liver tissues. nih.gov Further research has confirmed that AITC can prevent the expression of TNF-α, interferon-gamma (IFN-γ), and interleukin-17 (IL-17) in splenocytes. mdpi.com
However, the effect of AITC on cytokines can be context-dependent. In a study on type 2 diabetic rats, the highest administered dose of AITC was found to increase the levels of IL-6, IL-1β, and TNF-α in the blood serum, suggesting that its modulatory role may vary based on the underlying pathological condition. mdpi.com
Table 2: Modulation of Pro-inflammatory Cytokines by this compound (AITC)
| Cytokine | Effect | Model System | Reference |
|---|---|---|---|
| TNF-α | Decrease | Activated microglia; Liver tissue | nih.gov |
| Decrease | Splenocytes | mdpi.com | |
| Increase | Type 2 Diabetic Rats (high dose) | mdpi.com | |
| IL-1β | Decrease | Liver tissue | nih.gov |
| Increase | Type 2 Diabetic Rats (high dose) | mdpi.com | |
| IL-6 | Decrease | Activated microglia; Liver tissue | nih.gov |
| Increase | Type 2 Diabetic Rats (high dose) | mdpi.com | |
| IL-17 | Decrease | Splenocytes | mdpi.com |
| IFN-γ | Decrease | Splenocytes | mdpi.com |
The anti-inflammatory effects of AITC are largely mediated through its interaction with critical intracellular signaling pathways that orchestrate the inflammatory response.
AITC is a known inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov Studies have demonstrated that AITC can attenuate NF-κB signaling. This is achieved, in part, by decreasing the nuclear levels of the p65 protein, a key subunit of the NF-κB transcription factor. By preventing the translocation of p65 to the nucleus, AITC inhibits the transcription of NF-κB-dependent pro-inflammatory genes.
AITC is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in antioxidant defense and the resolution of inflammation. foodandnutritionjournal.org AITC treatment induces the expression of Nrf2 and promotes its translocation into the nucleus. nih.gov This activation leads to an increase in the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which have antioxidant and anti-inflammatory functions. foodandnutritionjournal.orgnih.gov One of the mechanisms by which AITC achieves this is by increasing the stability of the Nrf2 protein by decreasing its spontaneous degradation. foodandnutritionjournal.org
This compound modulates mitogen-activated protein kinase (MAPK) signaling, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. The specific effects of AITC on these pathways appear to be dependent on the cell type and biological context.
In models of neuroinflammation, AITC has been found to considerably reduce the phosphorylation of JNK without significantly altering ERK phosphorylation. This inhibition of the JNK pathway is a key component of its anti-neuroinflammatory effects. Conversely, in studies on human prostate cancer cells, AITC was shown to cause a significant elevation in the phosphorylation of both ERK1/2 and JNK1/2. In this context, the activation of the ERK and JNK signaling pathways is involved in the regulation of cell death elicited by AITC.
Inhibition of Key Signaling Pathways
Regulation of iNOS and COX-2 Expression
This compound (AITC) has been shown to exert its anti-inflammatory effects in part through the regulation of key inflammatory enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a mouse model of colitis, treatment with AITC led to the repression of both iNOS and COX-2 expression. nih.govnih.gov This downregulation is a significant factor in its ability to reduce inflammation. nih.govnih.gov Similarly, studies on activated microglial cells, which are central to neuroinflammation, have demonstrated that pretreatment with AITC significantly inhibits the expression of both iNOS and COX-2. nih.govnih.gov This inhibition of iNOS and COX-2 is a recurring theme in the anti-inflammatory activity of other isothiocyanates as well, such as sulforaphane. nih.gov The downregulation of these enzymes by AITC contributes to a decreased production of inflammatory mediators. nih.govnih.gov
Impact on Inflammatory Conditions
Non-Alcoholic Fatty Liver Disease (NAFLD)
Research indicates that this compound can alleviate characteristics of Non-Alcoholic Fatty Liver Disease (NAFLD). In a mouse model where NAFLD was induced by a high-fat diet (HFD), oral administration of AITC was found to significantly reduce HFD-induced weight gain, as well as the accumulation of lipids and inflammation in the liver. nih.govnih.gov Furthermore, levels of serum alanine (B10760859) aminotransferase and aspartate aminotransferase, which are markers of liver damage, were markedly lower in mice treated with AITC. nih.govnih.gov
The mechanisms behind these effects involve the modulation of key signaling pathways. AITC has been observed to downregulate the protein levels of sterol regulatory element-binding protein 1 (SREBP1) and its associated lipogenesis target genes. nih.govnih.gov Concurrently, it upregulates proteins involved in fatty acid β-oxidation. nih.govnih.gov These actions are mediated by the upstream regulators Sirtuin 1 (Sirt1) and AMP-activated protein kinase α (AMPKα). nih.govnih.gov Additionally, AITC attenuates the nuclear factor kappa B (NF-κB) signaling pathway, which plays a role in inflammation. nih.govnih.govresearchgate.net
In vitro studies using palmitate acid-treated AML-12 cells, a cellular model of NAFLD, have corroborated these findings. AITC was shown to relieve lipid accumulation and inflammation in these cells through the Sirt1/AMPK and NF-κB signaling pathways. nih.govwjgnet.com The therapeutic effect of AITC on lipid accumulation was nullified when either Sirt1 or AMPKα was knocked down using siRNA, confirming their crucial role. nih.govwindows.net
Below is a summary of the effects of AITC in a mouse model of NAFLD.
| Parameter | Effect of AITC Treatment | Signaling Pathway Implicated |
| Weight Gain | Ameliorated | - |
| Hepatic Lipid Accumulation | Ameliorated | Sirt1/AMPK, NF-κB |
| Hepatic Inflammation | Ameliorated | NF-κB |
| Serum Alanine Aminotransferase | Reduced | - |
| Serum Aspartate Aminotransferase | Reduced | - |
| SREBP1 Protein Levels | Downregulated | Sirt1/AMPK |
| Fatty Acid β-oxidation Proteins | Upregulated | Sirt1/AMPK |
Experimental Colitis
In a mouse model of experimental colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), this compound has demonstrated significant ameliorating effects. nih.govnih.gov Mice treated with AITC exhibited less weight loss, fewer clinical signs of the disease, and longer colons compared to the vehicle-treated group. nih.govnih.gov
Histopathological examination revealed that AITC treatment significantly lessened the disruption of the colonic architecture that is characteristic of colitis and also repressed the microvascularization response. nih.govnih.gov Furthermore, AITC treatment was found to reduce both the recruitment of leukocytes and the infiltration of macrophages into the inflamed colon tissue. nih.govnih.gov A key mechanism underlying these anti-inflammatory effects was the repression of iNOS and COX-2 expression. nih.govnih.gov AITC was also found to enhance the expression of tight junctions and mucin, which are important for the integrity of the intestinal epithelial barrier. mdpi.com
The following table summarizes the key findings of AITC's effect on DSS-induced colitis in mice.
| Observation | Effect of AITC Treatment |
| Clinical Symptoms (Weight Loss, etc.) | Attenuated |
| Histological Features | Ameliorated |
| Inflammatory Cell Infiltration | Reduced |
| iNOS and COX-2 Expression | Inhibited |
| Angiogenesis | Reduced |
Diabetes-related Inflammation
The role of this compound in diabetes-related inflammation appears to be complex, with some studies indicating conflicting outcomes. One study on a high-fat diet/streptozotocin-induced type 2 diabetes rat model reported that AITC possesses antidiabetic, antioxidant, and anti-inflammatory properties, which included the downregulation of nuclear factor-kappa B (NF-κB). greenmedinfo.com
However, a separate study involving Wistar rats with diabetes induced by a high-fat diet and streptozotocin (B1681764) found that a two-week oral treatment with AITC exacerbated the oxidative and inflammatory status. mdpi.comnih.gov In this study, the inflammatory and oxidative effects were enhanced with an increase in the AITC dose. mdpi.comnih.gov The highest dose of AITC was observed to strongly affect the inflammation process, leading to an increase in the serum levels of the pro-inflammatory cytokines IL-6, IL-1β, and TNFα. mdpi.comnih.gov This same study also noted an equivocal effect of AITC on modulating disturbances in mineral homeostasis in the liver, kidney, and spleen of the diabetic rats. mdpi.com These findings suggest that the effects of AITC on diabetes-related inflammation may be dose-dependent and could have unfavorable effects on peripheral organs despite some amelioration of hyperglycemia. nih.gov
Neuroprotective Activities
Attenuation of Neuroinflammation
This compound has demonstrated notable neuroprotective activities, primarily through the attenuation of neuroinflammation. nih.govnih.gov Neuroinflammation is a key process in many neurodegenerative conditions. researchgate.net AITC has been found to inhibit lipopolysaccharide (LPS)-induced neuroinflammation, which is a common experimental model. nih.govnih.gov
Pretreatment with AITC has been shown to significantly inhibit the expression of iNOS and COX-2 in activated microglia. nih.govnih.gov This leads to a decrease in the production of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.govnih.gov The mechanism for this involves the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically by downregulating the phosphorylation of c-Jun N-terminal kinase (JNK). nih.govnih.gov This, in turn, inhibits nuclear factor (NF)-κB-mediated transcription and subsequently reduces the expression of TNF-α in activated microglia. nih.govnih.gov
This control of the JNK/NF-κB/TNF-α signaling cascade by AITC helps to maintain the Bcl-2 gene family, which plays a role in cell survival, and protects neuroblastoma cells from the toxicity induced by activated microglia. nih.govnih.gov Furthermore, AITC has been observed to increase the production of nerve growth factor (NGF) and promote neurite outgrowth in neuroblastoma cells, providing further evidence of its neuroprotective efficacy. nih.govnih.gov
The table below outlines the effects of AITC on key markers of neuroinflammation in activated microglia.
| Inflammatory Marker | Effect of AITC Pretreatment | Signaling Pathway Implicated |
| iNOS Expression | Inhibited | JNK/NF-κB |
| COX-2 Expression | Inhibited | JNK/NF-κB |
| TNF-α Production | Decreased | JNK/NF-κB |
| IL-6 Production | Decreased | JNK/NF-κB |
| Prostaglandin E2 (PGE2) Production | Decreased | - |
| Nitric Oxide (NO) Production | Decreased | - |
Anti-apoptotic Effects in Neuronal Cells
AITC demonstrates significant anti-apoptotic effects, protecting neuronal cells from programmed cell death induced by neuroinflammatory conditions. nih.gov It effectively shields neuroblastoma cells from the toxicity induced by activated microglia. nih.govnih.gov This protective action is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. AITC has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while concurrently decreasing the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, it inhibits the activity of cleaved caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov By tipping the balance towards cell survival, AITC helps to preserve neuronal integrity in the face of cytotoxic challenges. nih.gov
| Apoptotic Marker | Effect of AITC Treatment |
| Bcl-2 (Anti-apoptotic) | Increased expression |
| Bax (Pro-apoptotic) | Decreased expression |
| Cleaved Caspase-3 | Decreased expression |
This table outlines the modulation of key apoptotic markers in neuronal cells following treatment with this compound (AITC), as reported in scientific studies. nih.gov
Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease)
The multifaceted neuroprotective activities of AITC suggest its potential as a therapeutic agent in the context of neurodegenerative diseases such as Alzheimer's disease. frontiersin.org Epidemiological evidence indicates that dietary isothiocyanates can interfere with the molecular cascades underlying the pathogenesis of Alzheimer's. frontiersin.org AITC, in particular, has been shown to help maintain levels of docosahexaenoic acid (DHA)-containing glycerophospholipids, which are crucial for cognitive function and are often depleted in neurodegenerative conditions. nih.govacs.org By combating neuroinflammation, oxidative stress, and apoptosis, while also promoting neurotrophic factor production, AITC addresses several pathological hallmarks of neurodegenerative disorders. nih.govnih.gov
Antimicrobial Activities
AITC is well-recognized for its potent and broad-spectrum antimicrobial properties, making it a subject of interest for applications in food preservation and as a potential alternative to conventional antibiotics. mdpi.com
AITC has demonstrated significant antibacterial efficacy against a wide range of foodborne pathogens. mdpi.comnih.govresearchgate.net Its potent antimicrobial action has been documented against both Gram-positive and Gram-negative bacteria. mdpi.com Notably, AITC has been shown to effectively inhibit the growth of major foodborne pathogens such as Escherichia coli O157:H7, Listeria monocytogenes, Campylobacter jejuni, Bacillus cereus, Salmonella spp., and Staphylococcus aureus. mdpi.comnih.govfrontiersin.org The bactericidal, rather than bacteriostatic, nature of AITC against some of these pathogens highlights its potential for effectively reducing microbial loads in food products. frontiersin.org The mechanism of its antibacterial action is believed to be multi-targeted, potentially involving the inhibition of essential enzymes and damage to cellular structures. nih.govresearchgate.net
| Foodborne Pathogen | Susceptibility to AITC |
| Escherichia coli O157:H7 | High |
| Listeria monocytogenes | High |
| Campylobacter jejuni | High |
| Bacillus cereus | High |
| Salmonella spp. | High |
| Staphylococcus aureus | High |
This table provides a summary of the antibacterial efficacy of this compound (AITC) against common foodborne pathogens. mdpi.comnih.govfrontiersin.org
Antifungal Efficacy
This compound (AITC) has demonstrated significant antifungal properties against a range of pathogenic fungi. Research indicates its efficacy against various species, including Aspergillus, Penicillium, and Fusarium. caringsunshine.com AITC exhibits inhibitory action against the yeast Candida albicans, a common cause of fungal infections in humans. caringsunshine.comnih.gov Studies have shown that AITC can inhibit the growth and virulence factors of C. albicans in a concentration-dependent manner. nih.govjmb.or.kr
A key aspect of its antifungal activity is the inhibition of biofilm formation, which is a critical factor in the resistance of Candida to conventional antifungal drugs. jmb.or.kr For instance, AITC has been shown to significantly inhibit biofilms of C. albicans at concentrations of 1 mg/ml or lower. jmb.or.kr Furthermore, a synergistic effect has been observed when AITC is combined with standard antifungal drugs like fluconazole (B54011), effectively preventing biofilm formation at much lower concentrations of both agents. jmb.or.kr In one study, a combination of 0.125 mg/ml of AITC and 0.004 mg/ml of fluconazole was effective in preventing C. albicans biofilm formation. jmb.or.kr
Research has also quantified the specific inhibitory effects of AITC on critical fungal processes. For example, AITC was found to completely inhibit germ tube formation in C. albicans at a concentration of 0.125 mg/ml. nih.gov This is significant as germ tube formation is a key virulence factor for this fungus. In vivo studies using a silkworm model for C. albicans infection have further demonstrated the anti-infective capability of AITC, showing that treatment with the compound increased the survival rate of the infected silkworms. nih.gov
**Table 1: Antifungal Activity of this compound against *Candida albicans***
| Activity | Effective Concentration of AITC | Fungus/Model | Reference |
|---|---|---|---|
| Inhibition of Ergosterol (B1671047) Biosynthesis | 0.125 mg/ml | C. albicans | nih.gov |
| Inhibition of Germ Tube Formation | 0.125 mg/ml | C. albicans | nih.gov |
| Biofilm Inhibition | ≤1 mg/ml | C. albicans | jmb.or.kr |
| Synergistic Biofilm Prevention (with Fluconazole) | 0.125 mg/ml (with 0.004 mg/ml Fluconazole) | C. albicans | jmb.or.kr |
| In vivo Protection | Not specified | Silkworm model | nih.gov |
Mechanisms of Action (e.g., Cell Membrane Permeability, Enzyme Inhibition, Oxidative Stress, DNA Damage)
The antifungal activity of this compound is attributed to several mechanisms of action that disrupt essential cellular processes in fungi.
Cell Membrane Permeability: A primary mechanism is the disruption of fungal cell membranes. caringsunshine.com AITC can affect cell membrane integrity, leading to increased permeability and leakage of cellular components, which ultimately results in cell death. koreascience.krfrontiersin.org This is evidenced by findings of increased electrolyte leakage from fungal hyphae after exposure to AITC. frontiersin.org
Enzyme Inhibition: AITC interferes with crucial metabolic pathways by inhibiting enzymes. A significant target is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. AITC has been shown to completely inhibit ergosterol biosynthesis in C. albicans at a concentration of 0.125 mg/ml, thereby compromising membrane structure and function. nih.gov
Oxidative Stress: The generation of reactive oxygen species (ROS) is another key antifungal mechanism of AITC. nih.gov The compound induces oxidative stress within both planktonic (free-floating) and biofilm fungal cells. nih.gov This accumulation of ROS can damage cellular components, including proteins, lipids, and nucleic acids, leading to cellular dysfunction and apoptosis.
DNA Damage and Cell Cycle Arrest: AITC can cause DNA damage in fungal cells. mdpi.com This damage, coupled with other cellular stresses, can trigger cell cycle arrest. Specifically, in C. albicans, AITC at a concentration of 0.125 mg/ml was found to arrest the cell cycle at the G2/M phase. nih.gov This interruption of the normal cell division process can induce apoptosis, or programmed cell death, in the fungus. nih.gov
Table 2: Mechanisms of Antifungal Action of this compound
| Mechanism | Effect | Fungus | Reference |
|---|---|---|---|
| Cell Membrane Disruption | Increased electrolyte leakage, loss of homeostasis | Fusarium solani, Candida albicans | caringsunshine.comkoreascience.krfrontiersin.org |
| Enzyme Inhibition | Complete inhibition of ergosterol biosynthesis | C. albicans | nih.gov |
| Oxidative Stress | Production of Reactive Oxygen Species (ROS) | C. albicans | nih.gov |
| Cell Cycle Arrest | Arrest at G2/M phase, inducing apoptosis | C. albicans | nih.gov |
| DNA Damage | Induces replication stress-mediated DNA damage | Ovarian cancer cells (as a model for cellular effects) | mdpi.com |
Other Biological Effects
This compound has demonstrated potential anti-obesity effects through its influence on adipocyte (fat cell) differentiation and lipid metabolism. nih.gov Studies have shown that AITC can inhibit the differentiation of pre-adipocytes into mature adipocytes in a dose-dependent manner by reducing the accumulation of lipid droplets. nih.gov
The mechanism behind this effect involves the suppression of key adipogenic transcription factors. nih.gov A notable target is galectin-12; AITC has been found to suppress its expression, thereby inhibiting adipocyte differentiation. nih.gov In animal models using mice fed a high-fat diet, oral administration of AITC resulted in reduced body weight, decreased accumulation of lipid droplets in the liver, and a reduction in the size of white adipocytes. nih.gov
Furthermore, metabolites of AITC, such as Glutathione (B108866) conjugate of AITC (GSH-AITC) and N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC), also exhibit anti-obesity properties. mdpi.comnih.gov These metabolites effectively inhibit the differentiation of 3T3-L1 preadipocytes and suppress the expression of PPARγ, a key regulator of adipogenesis. mdpi.com They have also been shown to decrease triglyceride content in hepatocytes. nih.gov
This compound exhibits immunomodulatory properties, primarily through its anti-inflammatory actions. It can modulate key signaling pathways involved in inflammation. doaj.org For instance, AITC has been shown to reduce levels of pro-inflammatory cytokines. doaj.org While research directly labeling its effects as "modulating immunosuppression" is specific, its influence on inflammatory mediators is well-documented.
AITC's activity is sometimes linked to the TAS2R38 bitter taste receptor, which is expressed on immune cells, suggesting a pathway for its immune-modulating effects. consensus.app In studies on diabetic rats, AITC treatment was found to affect inflammatory markers such as IL-6, IL-1β, and TNFα, although the effect could be an exacerbation of inflammation under certain pathological conditions. nih.govresearchgate.net This indicates a complex, context-dependent immunomodulatory role.
The effect of this compound on oxidative stress is multifaceted and appears to be dependent on the biological context. On one hand, AITC can exhibit antioxidant effects. It has been shown to improve oxidative stress by activating the Nrf2/NQO1 pathway while inhibiting the AhR/CYP1A1 pathway in a model of chronic obstructive pulmonary disease (COPD). nih.gov This activation of the Nrf2 pathway is a common mechanism by which isothiocyanates exert antioxidant effects. mdpi.com
Conversely, in other contexts, such as in type 2 diabetic rats, AITC treatment has been shown to exacerbate oxidative and inflammatory stress. nih.govresearchgate.net In these studies, AITC increased levels of the stress hormone cortisol, raised thiobarbituric acid reactive substances (TBARS) which are markers of lipid peroxidation, and decreased thiol groups in the liver. nih.govresearchgate.netmdpi.com The highest doses also increased pro-inflammatory cytokines. nih.govresearchgate.net This pro-oxidant activity may stem from its nature as an electrophile that can react with thiol groups, such as those in glutathione, potentially disturbing the intracellular redox balance and leading to the generation of reactive oxygen species. mdpi.com
Mechanistic Insights into Allyl Isothiocyanate Action
Cellular and Molecular Targets
The high reactivity of the isothiocyanate (-N=C=S) group in AITC allows it to interact with a variety of cellular and molecular components, leading to a cascade of biological effects.
A primary mechanism of AITC's action involves its ability to form covalent adducts with proteins, particularly with the thiol groups of cysteine residues and the ubiquitous antioxidant glutathione (B108866) (GSH). researchgate.netnih.gov The electrophilic central carbon atom of the isothiocyanate group readily reacts with nucleophilic sulfhydryl groups, leading to the formation of dithiocarbamates. researchgate.net
This conjugation with proteins can alter their structure and function. researchgate.net The reaction with GSH, a key intracellular antioxidant, can lead to its depletion. nih.govresearchgate.net Studies have shown that exposure of cells to AITC results in a rapid decrease in the intracellular GSH pool. researchgate.net This depletion can disrupt the cellular redox balance and trigger oxidative stress. researchgate.net The formation of AITC-GSH conjugates is a reversible process, and these conjugates can serve as a transport form of AITC, releasing the active compound at different sites within the body. nih.gov Similarly, AITC can form adducts with cysteine residues in proteins, which can be a rapid and reversible reaction. researchgate.netresearchgate.net However, under certain conditions, a slower, irreversible reaction with lysine (B10760008) residues can also occur. researchgate.netresearchgate.net
Table 1: Interaction of Allyl Isothiocyanate with Cellular Thiols
| Interacting Molecule | Type of Interaction | Consequence |
| Glutathione (GSH) | Covalent adduct formation (dithiocarbamate) | Depletion of intracellular GSH pool, disruption of redox homeostasis. researchgate.netresearchgate.net |
| Cysteine Residues | Covalent adduct formation (dithiocarbamate) | Alteration of protein structure and function. researchgate.net |
AITC has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses. A significant target is the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammation. nih.govnih.gov AITC can inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and enzymes. nih.govresearchgate.net
Specifically, AITC treatment has been found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netresearchgate.net COX-2 and iNOS are enzymes that produce inflammatory mediators like prostaglandins (B1171923) and nitric oxide, respectively. By inhibiting the NF-κB pathway, AITC effectively reduces the production of these inflammatory molecules. nih.govmdpi.com
Table 2: Effect of this compound on Inflammatory Signaling Molecules
| Signaling Molecule | Effect of AITC | Downstream Consequence |
| NF-κB | Inhibition of activation and nuclear translocation. nih.govresearchgate.net | Decreased expression of pro-inflammatory genes. |
| COX-2 | Downregulation of expression. nih.govresearchgate.netresearchgate.net | Reduced production of prostaglandins. |
| iNOS | Downregulation of expression. nih.govresearchgate.netresearchgate.net | Reduced production of nitric oxide. |
AITC can significantly alter gene expression profiles, impacting a wide range of cellular processes. nih.gov Exposure to AITC can trigger a substantial transcriptional response, affecting genes involved in stress responses, defense mechanisms, and metabolism. nih.gov
One of the key pathways influenced by AITC is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov AITC can induce the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification enzymes. nih.govresearchgate.net This leads to the upregulation of genes encoding for proteins such as heme-oxygenase 1 (HO-1) and glutathione S-transferases (GSTs). researchgate.netresearchgate.net The induction of these protective genes contributes to the cellular defense against oxidative stress.
Furthermore, AITC has been shown to influence the expression of genes involved in cell cycle regulation and apoptosis. mdpi.com For instance, it can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death in certain cell types. mdpi.com AITC can also affect the expression of genes related to lipid metabolism by activating liver X receptors (LXRs), which in turn regulate genes like ABCA1 and ABCG1. nih.gov Additionally, AITC can modulate the expression of mitogen-activated protein kinases (MAPKs) such as JNK, which are involved in various cellular responses including stress and inflammation. spandidos-publications.com
Role of Reactive Oxygen Species (ROS) in Biological Effects
The generation of reactive oxygen species (ROS) plays a significant role in mediating the biological effects of AITC. nih.gov AITC can induce an initial burst of ROS production, leading to a state of oxidative stress. nih.govresearchgate.net This increase in ROS can be a consequence of the depletion of intracellular glutathione and the direct interaction of AITC with cellular components. researchgate.net
The elevated ROS levels can act as signaling molecules, triggering various downstream pathways. For instance, AITC-induced ROS production has been linked to the activation of calcium signaling pathways. nih.gov This increase in intracellular calcium can, in turn, stimulate the production of nitric oxide. nih.gov The oxidative stress induced by AITC can also contribute to its effects on cell viability and apoptosis. mdpi.com While a moderate increase in ROS can activate protective mechanisms like the Nrf2 pathway, excessive ROS production can lead to cellular damage. nih.govresearchgate.net
Structure-Activity Relationships of Isothiocyanates
Studies comparing different isothiocyanates have revealed several key structure-activity relationships:
Alkyl Chain Length: The length of the alkyl chain can influence the lipophilicity and, consequently, the cellular uptake and activity of the isothiocyanate. aacrjournals.org
Aromatic vs. Aliphatic Side Chains: The presence of an aromatic ring, as seen in phenethyl isothiocyanate (PEITC), can confer different biological activities compared to aliphatic isothiocyanates like AITC. aacrjournals.orgnih.gov
Substitutions on the Side Chain: Modifications to the side chain, such as the presence of other functional groups, can alter the compound's reactivity and interaction with molecular targets. acs.orgmdpi.com
For instance, in the context of inhibiting certain enzymes, the structure of the side chain plays a crucial role in determining the potency and selectivity of the isothiocyanate. acs.orgnih.gov The lipophilicity and the steric bulk of the side chain can affect how the molecule fits into the active site of a target protein. aacrjournals.org
Toxicology and Safety Assessments of Allyl Isothiocyanate in Research Contexts
Cytotoxicity and Genotoxicity Studies
The potential for AITC to cause cellular and genetic damage has been extensively evaluated in both in vitro and in vivo models. These studies have yielded a nuanced understanding of its genotoxic capabilities.
In laboratory settings, AITC has demonstrated cytotoxic and genotoxic effects across various cell types. It has been shown to be cytostatic and cytotoxic to the human colon carcinoma cell line, HT29. nih.gov Studies using bacterial systems, such as Salmonella typhimurium and Escherichia coli, have also indicated that AITC can be mutagenic. researchgate.net For instance, AITC was found to be more genotoxic in bacterial test systems compared to human-derived Hep G2 cells. researchgate.netnih.gov It induced gene mutation in E. coli with metabolic activation and showed inconsistent results for gene mutation in Salmonella typhimurium strains TA100 and TA98. nih.gov
In mammalian cells, AITC has been observed to induce DNA damage. For example, in human breast cancer MCF-7 cells, AITC was shown to decrease cell viability and induce DNA damage in a dose-dependent manner. iiarjournals.orgiiarjournals.org The comet assay, a method for measuring DNA strand breaks, revealed that increasing concentrations of AITC led to a significant increase in comet tail length, indicating greater DNA damage. iiarjournals.orgiiarjournals.org Furthermore, AITC has been found to induce chromosomal aberrations in Allium cepa (onion root tip cells) at very high doses. nih.gov The clastogenic (chromosome-breaking) and genotoxic effects of AITC have been observed in both bacterial and mammalian cells in vitro. researchgate.netmdpi.com
Interactive Data Table: In Vitro Genotoxicity of Allyl Isothiocyanate
| Test System | Endpoint | Result | Reference(s) |
|---|---|---|---|
| Salmonella typhimurium TA98, TA100 | Gene Mutation | Inconsistent results | nih.govresearchgate.net |
| Salmonella typhimurium TA1535, TA1537, TA1538 | Gene Mutation | Negative (without metabolic activation) | nih.gov |
| Escherichia coli | Gene Mutation | Positive (with metabolic activation) | nih.govresearchgate.net |
| E. coli | Differential DNA Repair | Positive | researchgate.netnih.gov |
| Human Hep G2 Cells | Micronucleus Induction | Positive | researchgate.netnih.gov |
| Human Colon Carcinoma (HT29) | Cytotoxicity | Positive | nih.gov |
| Human Breast Cancer (MCF-7) | DNA Damage (Comet Assay) | Positive | iiarjournals.orgiiarjournals.org |
| Allium cepa | Chromosomal Aberrations | Positive (at high doses) | nih.gov |
Several factors may contribute to the weaker genotoxic effects observed in vivo compared to in vitro. The detoxification of AITC through non-enzymatic binding to proteins, as demonstrated by the attenuating effects of rat liver homogenate, bovine serum albumin, and human saliva on its genotoxicity, is one likely reason. researchgate.netnih.gov The results of four out of five in vivo studies conducted in mice, rats, and Drosophila were negative for genotoxicity. ca.gov The European Food Safety Authority (EFSA) has also concluded that AITC is not genotoxic in vivo in mice and rats. europa.eu This discrepancy highlights the complexities of extrapolating in vitro findings to whole organisms and underscores the limitations in the current genotoxicity data for AITC. nih.gov
Research into the mechanisms underlying AITC-induced DNA damage has pointed to two primary pathways: DNA alkylation and oxidative damage. AITC is a highly reactive compound capable of forming adducts with proteins and glutathione (B108866). nih.gov It has been shown to be DNA reactive in alkylation tests, although its activity has been described as "poor or borderline". ca.gov
A significant body of evidence suggests that oxidative stress plays a crucial role in the genotoxic effects of AITC. researchgate.netmdpi.com AITC can induce the formation of reactive oxygen species (ROS), which can lead to oxidative DNA damage. researchgate.net Studies have shown that AITC can cause Cu(II)-mediated DNA damage, particularly at thymine (B56734) and cytosine residues. researchgate.netnih.gov This process is thought to involve the generation of hydrogen peroxide (H₂O₂). nih.gov The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, has been observed in cells treated with AITC. researchgate.netnih.gov The involvement of H₂O₂ in this cellular DNA damage is supported by the finding that AITC did not significantly induce 8-oxodG formation in H₂O₂-resistant cells. researchgate.netnih.gov Furthermore, radical scavengers have been shown to reduce the DNA damage induced by AITC in E. coli. researchgate.net
Organ-Specific Toxicological Profiles
Studies in animal models have revealed that AITC can exert toxic effects on specific organs, with the liver, kidney, stomach, thyroid, and bladder being of particular interest.
In rats, administration of AITC has been associated with various organ-specific toxicities. High doses of AITC have been shown to cause histological changes in the kidneys, indicative of renal dysfunction. nih.gov Feeding AITC to rats also increased urine volume and the urinary concentration of uric acid, creatinine, and glucose. nih.gov In the liver, AITC has been observed to alter the expression of xenobiotic-metabolizing enzymes. nih.gov Both AITC and its glutathione and L-cysteine conjugates have demonstrated cytotoxicity to rat hepatocytes. nih.gov
The stomach and urinary bladder are also targets of AITC toxicity. In a two-generation reproductive toxicity study in rats, hyperplasia of the stomach and urinary bladder epithelium was observed. agri-pulse.com Long-term studies in male rats have shown an increased incidence of transitional-cell hyperplasia and papillomas of the urinary bladder. nih.goveuropa.eu This effect is thought to have a threshold mechanism, as AITC is not considered genotoxic in vivo. europa.eu
AITC has also been shown to possess slight goitrogenic activity, affecting the thyroid gland. nih.gov It can inhibit the uptake of iodine into the thyroid and interfere with the organic binding of iodine. nih.gov However, some studies have not observed a goitrogenic effect, with no significant changes in thyroid weight in rats treated for up to four weeks. nih.gov
Interactive Data Table: Organ-Specific Toxicity of this compound in Animal Models
| Organ | Species | Observed Effects | Reference(s) |
|---|---|---|---|
| Liver | Rat | Altered enzyme expression, cytotoxicity of conjugates | nih.gov |
| Kidney | Rat | Histological changes, altered urine composition | nih.gov |
| Stomach | Rat | Epithelial hyperplasia | agri-pulse.com |
| Thyroid | Rat | Inhibition of iodine uptake, slight goitrogenic activity (conflicting data) | nih.gov |
| Bladder | Rat (male) | Transitional-cell hyperplasia and papillomas | nih.goveuropa.eu |
The potential for AITC to cause reproductive and developmental harm has been investigated in several animal species. In a two-generation reproductive toxicity study in rats, parental toxicity was observed in the form of hyperplasia of the stomach and urinary bladder epithelium and cataracts in F1 males. agri-pulse.com
Developmental toxicity studies have been conducted in mice, rats, hamsters, and rabbits. nih.gov In these studies, no evidence of treatment-related malformations was observed in any species. nih.gov However, there was an increased incidence of resorbed fetuses in mice at higher doses. nih.gov It has been noted that AITC may be fetotoxic to mice at certain doses. europa.eu While AITC was not found to be teratogenic in mice, rats, hamsters, or rabbits, an increase in resorptions was seen in mice and rats. nih.gov
Irritant and Allergic Responses in Experimental Settings
This compound is a known irritant to mucous membranes. nih.gov In experimental settings, it has demonstrated the capacity to induce skin and respiratory reactions.
Skin Irritation and Allergic Contact Dermatitis:
Studies have shown that AITC can cause eczematous or vesicular skin reactions. nih.gov It is recognized as a dermal sensitizer (B1316253), meaning that upon re-exposure, it can trigger an allergic skin reaction. ca.govcoleparmer.com This has been observed in case reports, such as a waitress who developed contact dermatitis from handling salad plants and subsequently tested positive for a reaction to both radishes and AITC. nih.gov The mechanism of skin sensitization involves an initial induction phase, where the immune system develops a memory of the allergen, followed by a stronger reaction upon subsequent exposures. europa.eu
Respiratory Irritation and Sensitization:
Inhalation of AITC vapors can cause irritation to the respiratory tract. coleparmer.com There is also potential for AITC to act as a respiratory sensitizer in humans after repeated exposures, which could lead to asthmatic responses. ca.govcoleparmer.com While direct evidence of IgE antibody-mediated allergic reactions in humans is lacking, the marked irritant properties of AITC are well-established, with some individuals exhibiting greater sensitivity. mdpi.com
Table 1: Observed Irritant and Allergic Responses to this compound in Experimental Contexts
| Response Type | Tissue/System Affected | Observed Effects | Citations |
|---|---|---|---|
| Dermal | Skin | Eczematous or vesicular reactions, contact dermatitis, blistering | nih.govcoleparmer.com |
| Respiratory | Respiratory Tract | Irritation, potential for asthmatic attacks due to allergic sensitization | ca.govcoleparmer.com |
| Ocular | Eyes | Irritation, lachrymator (promotes tear flow) | coleparmer.com |
Risk Assessment Modeling in Preclinical Studies
Preclinical studies utilizing animal models are crucial for assessing the potential risks associated with AITC exposure. These studies help in understanding the compound's toxicokinetics and in identifying potential hazards to human health.
Carcinogenicity and Genotoxicity Assessment:
The carcinogenicity of AITC has been evaluated in rodent studies. In one study, oral administration of AITC to male rats resulted in an increased incidence of epithelial hyperplasia and transitional-cell papillomas of the urinary bladder. nih.gov However, the results regarding its carcinogenicity are not entirely conclusive, and it is not currently classifiable as to its carcinogenicity to humans (Group 3). nih.gov
In terms of genotoxicity, AITC has shown positive results in many in vitro assays, indicating potential DNA-damaging effects. ca.gov It is a highly reactive compound that can form adducts with proteins. ca.gov However, the available evidence has not definitively supported a determination that AITC is mutagenic in vivo. ca.gov
Systemic Toxicity and Endpoint Selection:
Risk assessment models often rely on data from preclinical studies to establish points of departure (PODs) for safety assessments. For instance, a study on rats exposed to AITC vapor identified decreased motor activity as a critical acute endpoint. ca.gov Another study involving oral administration in rats identified urinary bladder hyperplasia as a significant effect. ca.gov These findings are used to model potential health risks and inform regulatory considerations. ca.gov Future risk assessment studies may include chronic dietary exposure models in animals like dogs to further understand long-term effects. mdpi.com
Table 2: Key Findings from Preclinical Risk Assessment Studies of this compound
| Study Type | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Carcinogenicity | Rats (male) | Increased incidence of epithelial hyperplasia and transitional-cell papillomas of the urinary bladder. | nih.gov |
| Genotoxicity | In vitro assays | Positive in many assays, indicating potential DNA-damaging effects. | ca.gov |
| Acute Toxicity | Rats | Decreased motor activity following a single four-hour nose-only exposure to AITC vapor. | ca.gov |
| Subchronic Toxicity | Rats | Urinary bladder hyperplasia observed in a 13-week oral study. | ca.gov |
Pharmacokinetics, Metabolism, and Bioavailability of Allyl Isothiocyanate in Research
Absorption and Bioavailability
Following oral administration, Allyl Isothiocyanate (AITC) demonstrates a high degree of absorption. Studies in rodents have consistently shown that over 90% of an orally administered dose is absorbed into the systemic circulation nih.govresearchgate.netoup.comca.gov. This rapid uptake contributes to its pharmacokinetic profile, with analysis indicating a rapid absorption and subsequent complete metabolism of AITC after oral administration in rats plos.orgresearchgate.netnih.gov. Research in rats and mice has also reported an "excellent pharmacokinetic profile," with over 90% bioavailability and a significant portion of the administered amount being excreted nih.gov. This efficient absorption suggests that dietary or supplemental AITC can readily enter the body's systems to exert its effects.
| Parameter | Value / Description | Source(s) |
| Oral Absorption | >90% of administered dose | nih.govresearchgate.netca.gov |
| Bioavailability | Excellent pharmacokinetic profile; >90% | nih.gov |
| Uptake | Rapid uptake following oral administration | plos.orgresearchgate.netnih.gov |
| Excretion of Administered Amount | ~80% excreted | nih.gov |
Metabolic Pathways (e.g., Mercapturic Acid Pathway)
The metabolism of this compound (AITC) is predominantly characterized by its conjugation with glutathione (B108866), a key step in the mercapturic acid pathway nih.govplos.orgnih.govwur.nloup.comoup.com. Upon absorption, AITC's isothiocyanate group (-N=C=S) reacts with the thiol group of glutathione (GSH), forming a glutathione conjugate (GSH-AITC) plos.orgnih.gov. This conjugate is then further processed through a series of enzymatic steps, including conjugation with cysteine and subsequent acetylation, to yield N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC) nih.govoup.complos.orgnih.govoup.comnih.gov. Both rodents and humans metabolize AITC via this pathway, with NAC-AITC identified as the major urinary metabolite iarc.fraacrjournals.org. This metabolic route facilitates the detoxification and elimination of AITC from the body, primarily through renal excretion plos.orgnih.govwur.nlnih.gov.
Metabolic Pathway of this compound:
Phase I: Not explicitly detailed for AITC itself, but the isothiocyanate group is reactive.
Phase II (Conjugation):
Initial conjugation with Glutathione (GSH) catalyzed by Glutathione S-transferases (GSTs) to form GSH-AITC plos.orgnih.gov.
Mercapturic Acid Pathway:
GSH-AITC is further metabolized by enzymes like γ-glutamyltranspeptidase (γ-GT), cystinylglycinase (CG), and N-acetyltransferase (AT) nih.gov.
This leads to the formation of N-acetylcysteine conjugate (NAC-AITC) nih.govoup.complos.orgnih.govoup.comnih.gov.
Excretion: Primarily via urine as NAC-AITC nih.govoup.complos.orgnih.govwur.nlnih.gov.
Distribution in Tissues and Fluids
Following absorption and metabolism, AITC and its metabolites are distributed throughout various organs and tissues in the body plos.orgresearchgate.netnih.gov. Research indicates that AITC metabolites, primarily the GSH-AITC and NAC-AITC conjugates, are found in most tissues plos.orgresearchgate.netnih.gov. A notable finding is the relatively higher deposition of AITC-derived radiolabel in the urinary bladder tissue compared to other organs plos.orgnih.gov. Sex and species differences have been observed in this distribution, with male rats exhibiting higher concentrations in the urinary bladder than mice or female rats iarc.frinchem.org. Furthermore, evidence suggests that AITC can cross the blood-brain barrier, indicating distribution into the central nervous system nih.gov.
Concentration in Urinary Bladder Tissues
Studies have consistently reported a significant accumulation of this compound (AITC) equivalents in the urinary bladder. In rodent models, tissue levels of AITC in the bladder have been found to be substantially higher than in plasma and other organs nih.govresearchgate.netoup.com. Specifically, urinary concentrations of AITC equivalents have been reported to be several hundred-fold higher than plasma concentrations at peak levels nih.govoup.com. Furthermore, bladder tissue concentrations were observed to be 10-fold higher than in other organs nih.gov, or 14-79 times higher than in other organs researchgate.net. This selective accumulation in the urinary bladder is a key observation, particularly in the context of AITC's potential role in bladder cancer chemoprevention nih.govresearchgate.netoup.com.
| Tissue/Fluid | Relative Concentration Compared to Plasma | Notes | Source(s) |
| Urinary Bladder Tissue | >10-fold higher than other organs | Higher deposition compared to other tissues | nih.gov |
| Urinary Bladder Tissue | 14-79 times higher than other organs | Significant accumulation observed | researchgate.net |
| Urinary Bladder Tissue | 400-423-fold higher than plasma (peak) | Urinary peak concentrations were orders of magnitude higher | nih.govoup.com |
| Plasma | Baseline for comparison | Lower concentrations than urinary bladder | nih.govoup.com |
| Other Tissues | Lower concentrations than urinary bladder | Metabolites distributed in most organs and tissues | plos.orgresearchgate.netnih.gov |
Brain Distribution and Blood-Brain Barrier Permeability
Research indicates that this compound (AITC) has the capacity to distribute into the brain and cross the blood-brain barrier (BBB) nih.gov. Studies investigating the effects of AITC in traumatic brain injury (TBI) models have shown that AITC administration can decrease BBB permeability nih.govresearchgate.netresearchgate.net. This suggests that AITC can indeed traverse the BBB, a critical factor for any compound intended to act within the central nervous system. The ability of isothiocyanates, in general, to cross the BBB has also been noted, supporting AITC's potential neuroactive properties frontiersin.org.
| Finding | Detail | Source(s) |
| Brain Detection | AITC has been detected in the brain. | nih.gov |
| Blood-Brain Barrier (BBB) | AITC is capable of crossing the blood-brain barrier. | nih.gov |
| BBB Permeability Modulation | AITC administration significantly decreased blood-brain barrier (BBB) permeability in a traumatic brain injury model. | nih.govresearchgate.netresearchgate.net |
Excretion Routes (e.g., Urine)
The primary route of excretion for this compound (AITC) and its metabolites is the urine nih.govoup.complos.orgnih.govwur.nlnih.gov. Following its metabolism through the mercapturic acid pathway, the resulting conjugates, predominantly NAC-AITC, are efficiently eliminated via the kidneys plos.orgnih.govwur.nl. Studies in rats have shown that 70-80% of an administered radiolabeled dose of AITC is cleared through the urine iarc.fr. Similarly, in human studies, a significant portion of the ingested AITC dose was recovered in urine as the NAC-AITC conjugate within 24 hours nih.govaacrjournals.org. The major portion of this metabolite is typically excreted within the first 8 hours post-ingestion, with detection in urine samples up to 12 hours after consumption aacrjournals.org.
Urinary Excretion of this compound and Metabolites:
| Parameter | Detail | Source(s) |
| Primary Excretion Route | Urine | nih.govoup.complos.orgnih.govwur.nlnih.gov |
| Major Urinary Metabolite | N-acetyl-S-(N-allylthiocarbamoyl)cysteine (NAC-AITC) | nih.govoup.comnih.govoup.comnih.goviarc.fraacrjournals.org |
| Percentage of Dose Excreted in Urine (Rats) | 70-80% | iarc.fr |
| Percentage of Dose Recovered in Urine (Humans) | Up to 80% within 24 hours | nih.gov |
| Excretion Timeframe (Human, NAC-AITC) | Detected from 0-12 hours; major portion excreted within 8 hours | aacrjournals.org |
| Quantified Excretion (Human, 10g mustard) | 5.4 ± 1.7 mg NAC-AITC | aacrjournals.org |
| Quantified Excretion (Human, 20g mustard) | 12.8 ± 2.0 mg NAC-AITC | aacrjournals.org |
| Excretion Pathway | Mercapturic acid pathway | plos.orgnih.govwur.nl |
Advanced Research Methodologies and Delivery Systems for Allyl Isothiocyanate
In Vitro and In Vivo Study Designs
To investigate the mechanisms and efficacy of allyl isothiocyanate, researchers employ a variety of study designs, ranging from controlled in vitro experiments using cell cultures to more complex in vivo studies with animal models. researchgate.net These studies are fundamental in elucidating the compound's biological effects at the cellular and organismal levels. nih.gov
In vitro studies using established cell lines are crucial for initial investigations into the molecular mechanisms of AITC. aacrjournals.org A diverse range of human cancer cell lines has been utilized to study its effects on cell viability, proliferation, and apoptosis (programmed cell death). nih.govmdpi.com For instance, studies have demonstrated AITC's impact on non-small cell lung cancer (A549 and H1299), melanoma (A375 and B16-F10), glioblastoma (GBM8401/luc2), and breast cancer (BT474) cells. nih.govmdpi.comtandfonline.comnih.gov Research has also extended to prostate cancer cells (PC3 and Rv1), human promyelocytic leukemia cells (HL60/S), and human hepatoma cells (SK-Hep1). mdpi.combohrium.com
These cell line models allow for detailed mechanistic studies, such as the analysis of cell cycle arrest, the induction of DNA damage responses, and the modulation of key signaling pathways. nih.govnih.gov For example, in NSCLC cells, AITC has been shown to induce replication stress, leading to cell cycle arrest in the S and G2/M phases. nih.gov In glioblastoma cells, it promotes apoptosis by affecting the expression of proteins in the BCL-2 family and activating caspases. mdpi.com
Table 1: Examples of Cell Line Models in this compound Research
Following promising in vitro results, in vivo studies using animal models, predominantly rodents like mice and rats, are essential to evaluate the systemic effects and potential of AITC. researchgate.net These models provide a more complex biological system to study the compound's activity. mdpi.com For instance, xenograft models, where human cancer cells are implanted into immunodeficient mice, have been used to assess AITC's anti-tumor activity. nih.govmdpi.com Studies have shown that AITC can significantly inhibit the growth of human glioblastoma and lung tumors in such models. aacrjournals.orgmdpi.com
Beyond cancer research, rodent models have been employed to investigate other properties of AITC. Male ddY mice have been used to establish a model of impaired gastric motility to evaluate prokinetic agents. nih.gov Genetically engineered mouse models have been utilized to study behavioral avoidance responses to AITC. researchgate.net Furthermore, rat models have been instrumental in studying the effects of AITC in the context of diabetes, examining its impact on oxidative and inflammatory stress. nih.govmdpi.com These animal studies are critical for understanding the compound's bioavailability and metabolism. researchgate.net
Nanotechnology-Based Delivery Systems
A significant challenge in harnessing the potential of AITC is its chemical instability and poor water solubility. nih.govnih.gov Nanotechnology offers innovative solutions to these problems by creating advanced delivery systems that protect the compound and improve its physicochemical properties. researchgate.netuea.ac.uk These systems include nanoemulsions, polymeric nanoparticles, and microcapsules, which can enhance the efficacy of AITC. tandfonline.comnih.gov
Encapsulation is a key strategy to protect AITC from degradation, improve its stability in aqueous systems, and increase its solubility. nih.govnih.gov Various materials have been explored for this purpose. For example, oil-in-water nanoemulsions have been shown to significantly protect AITC from degradation, with 78% of the compound remaining after 60 days at 30°C, a substantial improvement over non-encapsulated forms. nih.gov
Microencapsulation using spray drying with materials like gum arabic has been employed to entrap AITC, thereby extending its shelf life. researcher.life Other novel carriers include sodium caseinate-based nanoparticles and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which have demonstrated high entrapment efficiency. mdpi.comtandfonline.comresearchgate.net Encapsulation in modified diatomite granules has also been shown to improve the stability and distribution of AITC for agricultural applications. nih.gov These methods transform the volatile, poorly soluble liquid into a more stable and dispersible form.
A primary goal of nanotechnology-based delivery systems is to improve the bioavailability of therapeutic compounds. nih.gov By encapsulating AITC, these systems can protect it from premature degradation and metabolism, potentially increasing the amount of active compound that reaches its target site. mdpi.comresearchgate.net
Furthermore, nanoparticles can be engineered for targeted delivery. uea.ac.ukmdpi.com This involves modifying the surface of the nanoparticle with specific ligands, such as antibodies, that recognize and bind to receptors overexpressed on target cells, like cancer cells. researchgate.net For example, AITC-loaded PLGA nanoparticles have been tagged with an anti-EGFR antibody to specifically target epithelial squamous carcinoma cells that overexpress the epidermal growth factor receptor (EGFR). mdpi.comresearchgate.net This targeted approach was shown to enhance the anticancer activity of AITC compared to both free AITC and non-targeted nanoparticles. researchgate.net
Controlled release technology allows for the gradual and sustained delivery of AITC over an extended period. researchgate.netresearchgate.net This is advantageous for maintaining an effective concentration of the compound at the target site while minimizing potential side effects. The release mechanism often depends on the properties of the carrier material and external stimuli. researchgate.net
Mesoporous silica (B1680970) structures like SBA-15 have been used as vectors for the controlled release of AITC, with the release rate influenced by the pore size of the silica. researchgate.net Electrospun fibers made from soy protein and poly(lactic acid) have also been developed for the controlled release of AITC, where the release can be modulated by adjusting the ambient relative humidity. researchgate.net Studies using microcapsules have shown that the release of AITC can be controlled by diffusion through the wall of the particles. researcher.life These advanced systems allow for a more predictable and sustained release profile, optimizing the compound's activity. researchgate.netnih.gov
Table 2: Nanotechnology-Based Delivery Systems for this compound
Specific Nanocarrier Systems (e.g., Sodium Caseinate Nanoparticles, Cyclodextrin-Metal Organic Frameworks)
Sodium Caseinate Nanoparticles
To address the poor aqueous solubility and limited bioavailability of AITC, sodium caseinate (SC)-based nanocarriers have been developed. tandfonline.com In one study, AITC-encapsulated sodium caseinate nanoparticles (AITC@SC-NPs) were synthesized using a desolvation method. tandfonline.com These nanoparticles demonstrated favorable characteristics for a drug delivery system. tandfonline.com The optimized AITC@SC-NPs had an average particle size of 187.6 nm and a zeta potential of -11.08 mV, indicating good stability. tandfonline.com
A high entrapment efficiency of 91.06 ± 0.12% was achieved, with a drug loading of 34.36 ± 0.55%. tandfonline.com The in vitro release profile showed a sustained release of AITC, with 82.76% of the compound released over 60 hours under physiological conditions. tandfonline.com This sustained release profile suggests the potential for controlled and prolonged drug delivery. tandfonline.com Furthermore, these nanoparticles showed significant in vitro cytotoxicity against the BT474 human breast cancer cell line, achieving 79.7% cytotoxicity. tandfonline.com
Interactive Data Table: Characteristics of AITC@SC-NPs
| Parameter | Value |
|---|---|
| Average Particle Size | 187.6 nm |
| Zeta Potential | -11.08 mV |
| Entrapment Efficiency | 91.06 ± 0.12% |
| Drug Loading | 34.36 ± 0.55% |
| Sustained Release (60h) | 82.76% |
| Cytotoxicity (BT474 cells) | 79.7% |
Cyclodextrin-Metal Organic Frameworks
Cyclodextrin-Metal Organic Frameworks (CD-MOFs) have been investigated as a carrier for pulmonary delivery of AITC. nih.gov Both β-cyclodextrin-MOF (β-CD-MOF) and γ-cyclodextrin-MOF (γ-CD-MOF) were found to be suitable for carrying AITC. nih.gov Research indicated that γ-CD-MOF had advantages over β-CD-MOF in terms of higher drug loading and more stable crystal morphology. nih.gov The resulting γ-CD-MOF-AITC particles were of a size and mass median aerodynamic diameter consistent with the requirements for lung inhalation, suggesting they could be effectively deposited in the deep lung. nih.gov A rapid release of AITC was observed, with over 90% being released within 5 minutes. nih.gov
Pulmonary Delivery Research
Research into the pulmonary delivery of AITC has led to the development of a dry powder inhaler based on cyclodextrin-metal organic frameworks. nih.gov The study demonstrated that γ-CD-MOF could serve as an effective carrier for delivering AITC to the lungs. nih.gov The γ-CD-MOF-AITC formulation exhibited good pulmonary local tolerance and permeability with no significant toxicity observed. nih.gov This delivery system was shown to increase the pulmonary absorption of AITC, indicating its potential as a safe and effective method for lung-targeted therapies. nih.gov
Interactive Data Table: Performance of γ-CD-MOF-AITC for Pulmonary Delivery
| Parameter | Finding |
|---|---|
| Carrier | γ-Cyclodextrin-Metal Organic Framework (γ-CD-MOF) |
| AITC Release Rate | >90% within 5 minutes |
| Deposition Target | Deep lung |
| Local Tolerance | Good |
| Permeability | Good |
| Toxicity | No significant toxicity observed |
Topical Delivery Research in Preclinical and Human Studies
The topical application of AITC has been investigated in human studies as a surrogate model for pain, hyperalgesia, and neurogenic inflammation. nih.gov In a dose-response study involving healthy volunteers, three concentrations of AITC (10%, 50%, and 90%) were applied to the skin for five minutes. nih.gov
The application of AITC induced significant dose-dependent, moderate-to-severe spontaneous burning pain, as well as mechanical and heat hyperalgesia and dynamic mechanical allodynia. nih.gov While there was a dose-dependent effect, no significant differences in induced pain hypersensitivity were observed between the 50% and 90% AITC concentrations. nih.gov All concentrations evoked acute and prolonged inflammation, with a significant dose-dependent increase in neurogenic inflammation as measured by full-field laser perfusion imaging. nih.gov A ceiling effect for this inflammatory response was noted from 50% to 90% AITC. nih.gov These findings suggest that topical AITC can be a useful model in pharmacological studies of analgesics and anti-inflammatory compounds. nih.gov
Interactive Data Table: Effects of Topical AITC Application in Humans
| AITC Concentration | Evoked Pain Intensity | Mechanical & Heat Hyperalgesia | Dynamic Mechanical Allodynia | Neurogenic Inflammation |
|---|---|---|---|---|
| 10% | Significant | Significant | Significant | Significant |
| 50% | Significant | Significant | Significant | Significant (Ceiling effect noted) |
| 90% | Significant | Significant | Significant | Significant (Ceiling effect noted) |
Environmental and Agricultural Research Aspects
Role in Plant Defense Mechanisms
Allyl isothiocyanate is a key component of the glucosinolate-myrosinase system, a well-established defense mechanism in plants of the Brassicaceae family mdpi.commdpi.comwikipedia.orgcolab.ws. When plant tissues are damaged by herbivores or pathogens, glucosinolates, stored in an inert form, are hydrolyzed by the enzyme myrosinase, releasing ITCs like AITC mdpi.commdpi.comwikipedia.org. This release serves as a deterrent to herbivores and an antimicrobial agent against pathogens mdpi.commdpi.comwikipedia.orgfrontiersin.org. Research indicates that AITC can induce stomatal closure in plants, which may help prevent water loss and the entry of microorganisms oup.commdpi.com. Furthermore, AITC has been shown to influence cellular processes related to defense, such as glutathione (B108866) depletion and the upregulation of glutathione S-transferases (GSTs), enzymes involved in detoxification and stress response nih.govcore.ac.uk.
Transcriptional Reprogramming in Plants
Exposure to AITC triggers a complex transcriptional reprogramming in plants, affecting numerous biological processes nih.govresearchgate.netnih.gov. Studies on Arabidopsis thaliana have revealed that AITC treatment rapidly alters gene expression, with a substantial number of genes being affected within hours nih.govresearchgate.netnih.gov. These changes include the activation of pathways associated with heat stress, oxidative stress, and plant defense responses nih.govresearchgate.netnih.gov. Specifically, AITC exposure has been shown to induce genes involved in glucosinolate metabolism, sulfate (B86663) uptake and assimilation, and cell death mechanisms nih.govresearchgate.netnih.gov. Additionally, AITC can lead to the upregulation of genes encoding glutathione S-transferases (GSTs), indicating a role in detoxification and stress tolerance nih.govcore.ac.uk. The compound also influences cell cycle progression, causing cells to accumulate in S-phases and downregulating genes involved in mitotic processes, suggesting a role in regulating plant growth as part of a defense strategy nih.govfrontiersin.org.
Environmental Release and Ecotoxicity Concerns
The agricultural use of AITC, particularly as a soil biofumigant, raises concerns regarding its environmental release and potential ecotoxicity usda.govusda.govregulations.gov. Its moderate volatility and high application rates mean that releases into the environment are inevitable usda.govregulations.gov.
Terrestrial and Aquatic Environmental Impact
AITC's environmental impact is multifaceted. While it is known to break down relatively quickly in the environment, reducing the likelihood of groundwater contamination from agricultural applications, its initial release can affect various organisms usda.gov.
Terrestrial Impact: AITC can have a short-term detrimental effect on beneficial soil microorganisms and mutualistic fungal interactions usda.gov. Studies have shown that AITC application can significantly decrease soil fungal populations while having a negligible impact on soil bacterial numbers, although it can alter microbial community composition usda.govusda.gov. It is also toxic to soil-dwelling nematodes, including beneficial ones usda.gov.
Aquatic Impact: AITC is highly toxic to aquatic organisms, such as fish and aquatic invertebrates usda.govsigmaaldrich.comacs.org. For instance, the 96-hour LC50 for Oryzias latipes (Orange-red killifish) is reported as 0.07 mg/L sigmaaldrich.com. It is classified as very toxic to aquatic life with long-lasting effects acs.org. Exposure of aquatic organisms may occur through spills or runoff following irrigation or heavy rain usda.govusda.gov.
Future Directions and Translational Research
Elucidation of Undefined Mechanisms of Action
Despite numerous studies demonstrating the anticancer activities of allyl isothiocyanate (AITC) in cell cultures and animal models, the precise molecular mechanisms underlying these effects are not fully understood. ncats.iocapes.gov.brnih.govnih.gov AITC's biological activity is attributed to its ability to interact with various cellular processes, including the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of signaling pathways. caringsunshine.commdpi.com
Key areas requiring further investigation include:
Signaling Pathways: AITC has been shown to influence pathways like the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which boosts the cell's antioxidant defenses. caringsunshine.com However, its interaction with other critical cancer-related signaling pathways needs more in-depth exploration.
Apoptosis Induction: While it is known that AITC can trigger apoptosis in cancer cells, the specific proteins and cascades involved are not entirely mapped out. caringsunshine.comspandidos-publications.com For instance, in human glioblastoma cells, AITC was found to decrease the expression of anti-apoptotic proteins like BCL-2 and MCL-1, while increasing the pro-apoptotic protein BAX and promoting the activity of caspases-3, -8, and -9. mdpi.comnih.gov Similarly, in lung cancer models, the combination of cisplatin (B142131) and AITC led to decreased expression of survivin and Bcl-2, with a corresponding increase in caspase-3 activation and DNA fragmentation. aacrjournals.org
DNA Damage Response: Studies in non-small cell lung cancer (NSCLC) cells have shown that AITC can induce replication stress, leading to DNA damage and cell cycle arrest in the S and G2/M phases. oncotarget.com The intricate details of this DNA damage response warrant further investigation.
Epigenetic Modifications: AITC has been found to regulate DNA methylation and inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. nih.gov By altering these epigenetic marks, AITC can reactivate tumor suppressor genes. nih.gov The full extent of AITC's impact on the epigenome remains an important area of research.
A comprehensive understanding of these mechanisms is crucial for identifying predictive biomarkers for AITC sensitivity and for developing rational combination therapies.
Optimization of Therapeutic Efficacy and Stability in Formulations
A significant challenge in the clinical application of AITC is its chemical instability and high volatility. numberanalytics.comnih.gov The isothiocyanate group is highly reactive, making it difficult to create stable formulations. numberanalytics.com This instability can lead to a loss of efficacy and unpredictable effects.
Recent research has focused on developing novel delivery systems to overcome these limitations:
Nanoemulsions: One promising approach is the use of nanoemulsions. An oil-in-water nanoemulsion of AITC, prepared using an emulsion inversion point method, demonstrated improved aqueous solubility and chemical stability. nih.gov This formulation showed superior protection against AITC degradation compared to non-encapsulated forms. nih.gov
Nanoparticles: Polymeric nanoparticles have also been explored to encapsulate AITC. For example, AITC-loaded polylactic-co-glycolic acid (PLGA) nanoparticles have been developed for targeting epithelial squamous carcinoma cells. researchgate.net Another study utilized tripolyphosphate-modified chitosan (B1678972) nanoparticles, which showed good stability and enhanced cytotoxicity against human breast cancer cells (MCF-7) in vitro. researchgate.net A sodium caseinate-based nanocarrier system has also been shown to improve the delivery and therapeutic efficacy of AITC, demonstrating excellent stability and sustained drug release. researcher.life
Conjugated Systems: A novel approach involves conjugating AITC to silicon quantum dots (AITC-SiQDs). This system not only showed similar anti-cancer properties to free AITC at high doses but also avoided the stimulatory effect on cell migration and DNA damage observed at low doses of AITC alone. nih.gov
These advanced formulation strategies aim to enhance the bioavailability, control the release, and improve the targeting of AITC to tumor tissues, thereby maximizing its therapeutic potential while minimizing potential side effects. The table below summarizes some of the nanoparticle-based delivery systems for AITC.
| Delivery System | Key Findings | Reference |
| Sodium Caseinate Nanoparticles | Excellent stability, high entrapment efficiency (91.06%), sustained drug release (up to 82.76% over 60h), significant cytotoxicity against BT474 human breast cancer cells. | researcher.life |
| AITC-conjugated Silicon Quantum Dots (AITC-SiQDs) | Avoided the biphasic effect of AITC, showed lower and long-lasting activation of Nrf2 translocation, ROS production identified as a potential mechanism. | nih.gov |
| Tripolyphosphate-modified Chitosan Nanoparticles | Good stability (zeta potential of 35.83 mV), 90.14% drug release, improved cytotoxicity against MCF-7 human breast cancer cell line. | researchgate.net |
| Polylactic-co-glycolic acid (PLGA) Nanoparticles | More effective anticancer properties compared with free AITC, with enhanced cytotoxicity when conjugated with an anti-EGFR antibody. | researchgate.net |
Development of Clinically Relevant Tumor Models
The majority of preclinical research on AITC has been conducted using established cancer cell lines and animal models that may not fully recapitulate the complexity and heterogeneity of human tumors. caringsunshine.comnih.gov The lack of clinically relevant tumor models presents a significant hurdle in translating promising laboratory findings into effective clinical therapies. nih.gov
Future research should focus on utilizing more sophisticated models:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better preserve the original tumor's architecture, genetic diversity, and molecular signature. One study has already utilized a patient-derived xenograft model to show that AITC exhibited significant antitumor activity in oral squamous cell carcinoma. nih.gov
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic the genetic alterations that drive human cancers, providing a powerful tool to study tumor initiation, progression, and response to therapy in an immunocompetent setting.
3D Co-culture Systems: Three-dimensional co-culture models that include different cell types found in the tumor microenvironment (e.g., fibroblasts, immune cells, endothelial cells) can provide more accurate insights into AITC's effects on cell-cell interactions and angiogenesis. nih.gov A 3D co-culture of HUVEC with pericytes has been used to demonstrate AITC's biphasic effect on angiogenesis. nih.gov
Human Glioblastoma Xenograft Model: A study using a human glioblastoma GBM8401/luc2 cell xenograft model in mice demonstrated that AITC significantly inhibited tumor growth by reducing tumor size and weight. mdpi.comnih.gov This model also allowed for the in vivo analysis of protein expression, showing that AITC downregulated proteins associated with tumor progression like MCL-1, XIAP, MMP-9, and VEGF, while upregulating apoptosis-associated proteins. mdpi.comnih.gov
The use of these advanced models will provide a more rigorous preclinical evaluation of AITC's efficacy and help to identify patient populations most likely to benefit from this compound.
Clinical Trial Design and Assessment of Protective Activity in Humans
While preclinical data are promising, robust clinical trials are essential to validate the anticancer and chemopreventive effects of AITC in humans. capes.gov.brcaringsunshine.com To date, human studies are limited. mdpi.comcaringsunshine.com
Key considerations for future clinical trials include:
Study Design: Early phase clinical trials should focus on evaluating the safety, tolerability, and pharmacokinetics of optimized AITC formulations. Subsequent trials can then assess its efficacy, both as a single agent and in combination with standard-of-care therapies.
Patient Selection: Based on preclinical data and a deeper understanding of its mechanisms of action, patient populations can be stratified based on biomarkers that predict a favorable response to AITC.
Endpoint Selection: In addition to traditional endpoints like tumor response and survival, trials should incorporate pharmacodynamic markers to confirm that AITC is hitting its intended molecular targets in vivo.
Assessment of Protective Activity: Epidemiological studies suggest a link between the consumption of cruciferous vegetables and a reduced risk of certain cancers, but it is difficult to attribute this effect solely to AITC. caringsunshine.com Well-designed intervention studies are needed to specifically assess the protective activity of AITC in high-risk populations. One such interventional study in healthy male subjects has already been conducted to assess the local pharmacodynamics and tolerability of topical AITC. onderzoekmetmensen.nl Another open-label interventional study evaluated nitric oxide-mediated vasodilation using dermal AITC. nih.gov
Carefully designed and executed clinical trials are the ultimate step in determining the true clinical utility of this compound in cancer prevention and treatment.
Q & A
Q. What safety protocols are critical when handling AITC in laboratory settings?
AITC is classified as a flammable liquid (Category 3) and exhibits acute toxicity via oral, dermal, and inhalation routes (H301, H310, H331). It also poses risks of skin/respiratory sensitization (H317, H334) and aquatic toxicity. Researchers must use fume hoods, wear nitrile gloves, and employ explosion-proof equipment. Stability in corn oil (99.5% recovery over 7 days at room temperature) allows safe preparation of dosing solutions, but degradation products like carbon disulfide (pH-dependent) require monitoring .
Q. What analytical methods are recommended for quantifying AITC purity and decomposition in experimental setups?
Gas-liquid chromatography (GLC) and infrared (IR) spectroscopy are standard for assessing AITC purity (>93%) and detecting impurities (e.g., allyl thiocyanate). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) validate stability in solvents like corn oil. For decomposition studies, GC-MS identifies products such as allylamine and diallylthiourea under varying pH/temperature conditions .
Q. How does AITC modulate lipid profiles in atherosclerosis models?
In rodent studies, AITC reduces atherosclerotic markers by downregulating vascular adhesion molecules (VCAM-1, ICAM-1) and modulating LDL/HDL ratios. Methodologically, enzyme-linked immunosorbent assays (ELISAs) and RT-PCR are used to quantify protein/mRNA expression levels, while lipid panels are analyzed via enzymatic colorimetric assays .
Advanced Research Questions
Q. How can conflicting data on AITC’s carcinogenic potential be resolved?
The IARC classifies AITC as Group 3 (not classifiable for human carcinogenicity) due to limited animal evidence and absent epidemiological data. However, NTP studies report clear carcinogenic evidence in rats (e.g., forestomach tumors) but not mice. Discrepancies arise from species-specific metabolic pathways and dosing regimens (e.g., 200–400 mg/kg in gavage studies). Researchers should integrate toxicogenomics (e.g., CYP450 activity assays) and comparative interspecies models to clarify mechanisms .
Q. What molecular pathways underlie AITC’s chemopreventive effects in cancer models?
AITC induces apoptosis via ROS-mediated activation of caspase-3/9 and inhibits metastasis by downregulating MMP-8. In melanoma, it modulates lysine acetylation (e.g., HDAC inhibition) and activates Nrf2, enhancing antioxidant response elements (AREs). Techniques include flow cytometry for apoptosis, chromatin immunoprecipitation (ChIP) for Nrf2-DNA binding, and Western blotting for acetylated histones .
Q. How do pH and temperature influence AITC’s decomposition in aqueous solutions, and what are the implications for experimental design?
At 80°C, AITC decomposes into allylamine (AA), carbon disulfide (CDS), and diallylthiourea (DATU), with alkaline conditions (pH 8) accelerating degradation. Neutral/buffered solutions (pH 6–7) minimize decomposition during in vitro assays. Researchers must pre-test stability using UV-Vis spectroscopy and adjust storage conditions (e.g., refrigeration, inert atmospheres) to preserve integrity .
Q. What experimental models best elucidate AITC’s neuroprotective effects?
Rodent models demonstrate AITC’s ability to enhance acetylcholine levels, improving cognitive function. Methodologies include Morris water maze tests for memory assessment, microdialysis for neurotransmitter quantification, and immunohistochemistry to evaluate hippocampal neuron viability. Dose-response studies (e.g., 10–50 mg/kg oral administration) are critical to avoid neurotoxicity at higher concentrations .
Methodological Considerations
Q. How can researchers optimize AITC synthesis to minimize impurities?
Commercial synthesis via allyl chloride and potassium thiocyanate often yields ~95% purity. Purification involves fractional distillation (boiling point: 151.9°C) and recrystallization. Isomerization of allyl thiocyanate to AITC is achieved through [3,3]-sigmatropic rearrangement, monitored via IR spectroscopy (C≡N stretch at 2100 cm⁻¹) .
Q. What in vitro models are suitable for studying AITC’s impact on gastrointestinal barriers?
Primary rat gastric epithelial cultures treated with AITC (≥100 μM) show TRPA1-independent tight junction disruption, measured via transepithelial electrical resistance (TER) and immunofluorescence for claudin-1/occludin. Co-treatment with antioxidants (e.g., NAC) mitigates oxidative stress-induced damage .
Data Contradiction Analysis
Q. Why do studies report divergent outcomes on AITC’s role in inflammation?
AITC exhibits anti-inflammatory effects by suppressing NF-κB in macrophages but may irritate mucosal tissues at high doses (e.g., gastric epithelium). Dose-dependent studies (0.1–100 μM) and tissue-specific RNA-seq analyses are recommended to reconcile these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
